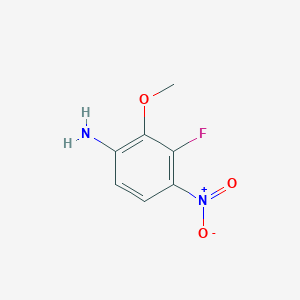

3-Fluoro-2-methoxy-4-nitroaniline

Beschreibung

Contextual Significance within Substituted Aniline (B41778) Chemistry

Aniline, the simplest aromatic amine, is an electron-rich system, making it highly reactive towards electrophilic substitution reactions. labfind.co.kr The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. howeipharm.com The introduction of additional substituents modifies this reactivity. Electron-donating groups enhance the ring's electron density and basicity, while electron-withdrawing groups, such as the nitro group, decrease it. howeipharm.com

In 3-Fluoro-2-methoxy-4-nitroaniline, the aniline core is decorated with a complex interplay of these electronic effects. The methoxy (B1213986) group (-OCH3) at the 2-position is typically electron-donating through resonance, while the fluorine atom at the 3-position and the nitro group (-NO2) at the 4-position are both strongly electron-withdrawing. This specific substitution pattern modulates the nucleophilicity of the amino group and the reactivity of the aromatic ring, creating a unique chemical entity.

Strategic Importance as a Synthetic Motif

The strategic value of a molecule like this compound lies in the distinct reactivity of its functional groups, which can be addressed sequentially in a synthetic sequence.

The nitro group can be readily reduced to an amine, providing a handle for a wide range of transformations, including diazotization and amide bond formation.

The amino group itself is a versatile nucleophile and can undergo reactions such as acylation, alkylation, and diazotization. reagentia.eu

The fluoro and methoxy groups are generally more stable but can influence the regioselectivity of reactions on the ring and can be targets for nucleophilic aromatic substitution under specific conditions.

This multi-functionalized scaffold allows for the construction of complex molecular architectures, making it a theoretically attractive intermediate for creating novel compounds in medicinal chemistry and materials science.

Overview of Current Research Trajectories

Despite its potential, this compound (CAS 1951445-06-9) is not widely documented in publicly accessible scientific literature, such as peer-reviewed journals and patents. Searches for specific synthetic applications or detailed research findings for this particular isomer yield limited results. The compound is primarily listed in the catalogs of chemical suppliers. reagentia.euactivate-scientific.com

This suggests that this compound is either a relatively new commercial product or is utilized in proprietary research that has not been disclosed in the public domain. Its structural isomers, such as 4-Fluoro-2-methoxy-5-nitroaniline (B580436), have been documented as key intermediates in the synthesis of pharmaceutical agents. However, no such specific applications have been reported for the 3-fluoro-2-methoxy-4-nitro isomer. Therefore, its current research trajectory appears to be in a nascent stage, with its full potential as a synthetic building block yet to be explored and published.

Eigenschaften

IUPAC Name |

3-fluoro-2-methoxy-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O3/c1-13-7-4(9)2-3-5(6(7)8)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTHWDFBBGFYKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Fluoro 2 Methoxy 4 Nitroaniline

Regiospecific Functionalization Approaches

Achieving the desired substitution pattern in 3-fluoro-2-methoxy-4-nitroaniline requires careful consideration of the directing effects of the existing substituents and the choice of reagents and reaction conditions to control the regioselectivity of each synthetic step.

Selective Nitration Pathways

The introduction of a nitro group at the C4 position of a 3-fluoro-2-methoxyaniline precursor is a key transformation. The directing effects of the fluorine, methoxy (B1213986), and amino (or protected amino) groups play a crucial role in determining the position of nitration. The methoxy and amino groups are strongly activating and ortho-, para-directing, while the fluorine atom is deactivating but also ortho-, para-directing.

Direct nitration of anilines can be challenging due to the high reactivity of the amino group, which can lead to oxidation and the formation of undesired byproducts. google.comstudy.com Therefore, the amino group is often protected to modulate its reactivity and directing influence. A common protecting group is acetyl, which transforms the activating amino group into a less activating and still ortho-, para-directing acetamido group.

In the synthesis of a related compound, 4-fluoro-2-methoxy-5-nitroaniline (B580436), the precursor N-(4-fluoro-2-methoxyphenyl)acetamide is nitrated. google.com This strategy can be adapted for the synthesis of this compound. The nitration of the corresponding N-acetylated 3-fluoro-2-methoxyaniline would be expected to yield the desired 4-nitro isomer due to the directing influence of the acetamido and methoxy groups.

Several nitrating agents can be employed for this transformation. A mixture of fuming nitric acid and sulfuric acid is a common and effective choice. magritek.com The reaction conditions, such as temperature and reaction time, must be carefully controlled to achieve high selectivity and yield. Continuous flow chemistry has also been demonstrated as an effective method for the nitration of similar substrates, offering enhanced control over reaction parameters and improved safety. acs.org

Table 1: Comparison of Nitration Conditions for Substituted Anilines

| Starting Material | Nitrating Agent | Solvent/Acid | Temperature | Yield of Desired Isomer |

| N-(4-fluoro-2-methoxyphenyl)acetamide | Fuming Nitric Acid | Sulfuric Acid | 0-5 °C | Not specified google.com |

| 4-fluoro-2-methoxyaniline | Potassium Nitrate | Sulfuric Acid | 0 °C | 77% (of 5-nitro isomer) acs.org |

| 4-fluoro-2-methoxyaniline | Nitric Acid | Sulfuric Acid | -20 °C | 80% (of 5-nitro isomer) acs.org |

| Acetanilide | Nitric Acid / Sulfuric Acid | Acetic Anhydride | < 20 °C | Major product is para-isomer magritek.com |

Directed Methoxy Group Introduction Techniques

The introduction of the methoxy group at the C2 position can be achieved through nucleophilic aromatic substitution (SNAr) on a suitably activated precursor. wikipedia.orgmasterorganicchemistry.com For an SNAr reaction to proceed, the aromatic ring must be rendered electron-deficient by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a good leaving group, typically a halogen. chemistrysteps.comlibretexts.org

A plausible synthetic route to this compound could involve the methoxylation of a precursor like 2,3-difluoro-4-nitroaniline or a related derivative. The nitro group at the C4 position would activate the ring towards nucleophilic attack, and the fluorine at the C2 position could serve as the leaving group.

For instance, the synthesis of 4-fluoro-2-methoxy-1-nitrobenzene has been accomplished by treating 2,4-difluoro-1-nitrobenzene with methanol in the presence of a strong base like potassium tert-butoxide. google.com This demonstrates the feasibility of selectively displacing a fluorine atom with a methoxy group when the ring is activated by a nitro group. The regioselectivity of this substitution is governed by the relative activation of the different positions on the aromatic ring.

Table 2: Examples of Nucleophilic Aromatic Substitution for Methoxy Group Introduction

| Substrate | Nucleophile | Base | Solvent | Product |

| 2,4-difluoro-1-nitrobenzene | Methanol | Potassium tert-butoxide | Toluene | 4-fluoro-2-methoxy-1-nitrobenzene google.com |

| 2,4-dinitrochlorobenzene | Hydroxide | - | Water | 2,4-dinitrophenol wikipedia.org |

| p-nitrophenyl fluoride | Methoxide | - | - | p-nitroanisole masterorganicchemistry.com |

Fluorine Atom Incorporation Strategies

The introduction of a fluorine atom onto an aromatic ring can be accomplished through various methods, broadly categorized as electrophilic and nucleophilic fluorination. alfa-chemistry.comwikipedia.orgsigmaaldrich.com

Electrophilic Fluorination: This approach involves the reaction of an electron-rich aromatic precursor with an electrophilic fluorine source. wikipedia.org Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used for this purpose. researchgate.netbrynmawr.edusigmaaldrich.com The synthesis of this compound could potentially involve the fluorination of a 2-methoxy-4-nitroaniline (B147289) precursor. The regioselectivity of the fluorination would be influenced by the directing effects of the existing amino and methoxy groups.

Nucleophilic Fluorination: This method typically involves the displacement of a leaving group, such as a halide or a nitro group, by a fluoride ion. The Schiemann reaction, which involves the thermal decomposition of an arenediazonium tetrafluoroborate salt, is a classic method for introducing fluorine. Another important nucleophilic fluorination technique is the Halex reaction, which involves the exchange of a chloride for a fluoride on an electron-deficient aromatic ring. google.com For example, 2,4-difluoroaniline can be prepared from 2,4-dichloronitrobenzene via a Halex reaction followed by reduction. google.com A patent also describes the preparation of fluorinated anilines by treating aromatic azides with anhydrous hydrogen fluoride. google.com

Table 3: Common Fluorinating Agents and Methods

| Method | Reagent(s) | Substrate Type |

| Electrophilic Fluorination | Selectfluor®, NFSI | Electron-rich aromatics researchgate.netbrynmawr.edu |

| Nucleophilic Fluorination (Schiemann) | HBF₄, NaNO₂ then heat | Aromatic amines |

| Nucleophilic Fluorination (Halex) | KF, CsF | Electron-deficient aryl chlorides google.com |

| From Aromatic Azides | Anhydrous Hydrogen Fluoride | Aromatic azides google.com |

Protecting Group Chemistry in Synthesis

The presence of multiple reactive functional groups in the synthetic intermediates of this compound necessitates the use of protecting groups to ensure chemoselectivity.

Amine Protection and Deprotection Protocols

As mentioned previously, protecting the amino group of aniline (B41778) derivatives is often crucial before performing reactions such as nitration. google.comstudy.com The protection prevents unwanted side reactions and helps to control the regioselectivity of the electrophilic substitution.

Acetylation: A widely used method for protecting the amino group is acetylation, typically achieved by reacting the aniline with acetic anhydride or acetyl chloride. google.comcommonorganicchemistry.com The resulting acetamido group is less activating than the amino group, which can be beneficial for controlling the reactivity of the aromatic ring.

Deprotection: The acetyl group can be removed under both acidic and basic conditions. commonorganicchemistry.com Acidic hydrolysis is commonly performed using mineral acids like hydrochloric acid in an aqueous or alcoholic medium. chemicalbook.com Basic hydrolysis can be achieved with alkali metal hydroxides in an alcohol-water mixture. commonorganicchemistry.com The choice of deprotection conditions must be compatible with the other functional groups present in the molecule. For instance, in the presence of a nitro group, deacylation of acetylamino compounds can be facilitated by sodium alcoholate in alcohol. researchgate.net

Table 4: Common Amine Protection and Deprotection Protocols

| Protecting Group | Protection Reagent | Deprotection Conditions |

| Acetyl (Ac) | Acetic Anhydride google.com | HCl / H₂O, reflux commonorganicchemistry.comchemicalbook.com |

| Acetyl (Ac) | Acetyl Chloride | NaOH / H₂O, reflux commonorganicchemistry.com |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc)₂O | Trifluoroacetic Acid (TFA) organic-chemistry.org |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-Cl, Fmoc-OSu | Piperidine organic-chemistry.orgorganic-chemistry.org |

Orthogonal Protection Strategies

In the synthesis of complex molecules with multiple functional groups, an orthogonal protection strategy is often employed. organic-chemistry.orgfiveable.me This strategy utilizes protecting groups that can be removed under distinct reaction conditions, allowing for the selective deprotection and subsequent reaction of one functional group in the presence of others. iris-biotech.denih.gov

While the synthesis of this compound may not always require a complex orthogonal scheme, the principles are highly relevant for the synthesis of more elaborate derivatives. For example, if further functionalization of the molecule were desired, one might need to protect the amino group and another functional group with two different protecting groups that can be removed independently.

Common orthogonal protecting group pairs include:

Boc and Fmoc: The Boc group is acid-labile (removed with TFA), while the Fmoc group is base-labile (removed with piperidine). organic-chemistry.org

Alloc and Allyl: The Alloc (allyloxycarbonyl) group can be removed under mild conditions using a palladium(0) catalyst.

Dde and ivDde: These groups are stable to piperidine and TFA but can be cleaved with hydrazine. sigmaaldrich.com

The design of a synthetic route for a complex aniline derivative would involve the careful selection of a set of orthogonal protecting groups that are stable to the planned reaction conditions for introducing the fluoro, methoxy, and nitro functionalities, and can be selectively removed at the desired stages to allow for further transformations.

Green Chemistry and Sustainable Synthesis

Green chemistry principles are integral to developing environmentally benign synthetic routes. For complex molecules like this compound, this involves exploring alternative energy sources, reducing solvent use, and employing catalytic methods to enhance reaction efficiency and minimize waste.

Microwave-Assisted Synthesis

While specific research detailing the microwave-assisted synthesis of this compound is not extensively documented in available literature, this technique offers significant potential for synthesizing nitroaniline derivatives. Microwave-assisted organic synthesis (MAOS) has become a powerful tool in chemical research, noted for its ability to dramatically accelerate reaction rates, increase product yields, and improve purity compared to conventional heating methods. nih.gov The application of microwaves can reduce reaction times from hours to mere minutes. orientjchem.orgnih.gov For instance, in the synthesis of the related compound 3-chloro-4-fluoro-2-nitroaniline, a hydrolysis step that required one hour via conventional methods was completed in just five minutes using microwave irradiation at 320 watts. orientjchem.org This efficiency stems from the direct and rapid heating of the reaction mixture through dielectric heating, a mechanism distinct from the slower heat transfer of classical methods. nih.gov

Solvent-Free or Reduced-Solvent Methodologies

Specific solvent-free or reduced-solvent methods for the synthesis of this compound have not been detailed in the examined research. However, the principles of minimizing solvent use are a cornerstone of green chemistry. Such methodologies reduce the environmental footprint of a chemical process by lowering the volume of volatile organic compounds (VOCs) and simplifying product work-up and purification. Many modern techniques, including microwave-assisted synthesis, are often conducive to solvent-free conditions, further enhancing their green credentials. nih.gov The cyclization of 3-chloro-4-fluorobenzene-1,2-diamine with benzil, for example, has been successfully carried out under solvent-free conditions using microwave irradiation. orientjchem.org

Catalytic Approaches for Enhanced Efficiency

Detailed catalytic strategies specifically for the synthesis of this compound are not prominently featured in the available scientific literature. Nevertheless, catalysis is a fundamental tool for improving the sustainability and efficiency of chemical synthesis. Catalysts can lower the activation energy of reactions, allowing them to proceed under milder conditions and with greater selectivity, thereby reducing energy consumption and the formation of unwanted byproducts. In the synthesis of related heterocyclic compounds like tetrahydroquinolines, Lewis acids such as BF₃·OEt₂ have been used to catalyze multicomponent reactions effectively. scielo.org.co Furthermore, there is a growing interest in metal-free catalytic systems; for example, molecular iodine has been used as a catalyst for the aromatization of cyclohexanone precursors in the synthesis of nitrophenol derivatives. beilstein-journals.org

Flow Chemistry and Process Intensification

Flow chemistry represents a paradigm shift from traditional batch processing to continuous manufacturing. This approach offers significant advantages in safety, process control, and scalability, particularly for energetic or hazardous reactions like nitration. nih.gov

Continuous Flow Reactor Applications in Synthesis

While a continuous flow synthesis method for this compound is not specifically described, extensive research has been conducted on its isomer, 4-fluoro-2-methoxy-5-nitroaniline, which serves as a key building block for the anticancer drug Osimertinib. nih.govacs.org The synthesis of this isomer involves nitration, a class of reactions known for being highly exothermic and potentially hazardous, making it an ideal candidate for flow chemistry. nih.govacs.org

In a typical continuous flow setup, solutions of the substrate and the nitrating agent are pumped through separate inlets into a micromixer or microreactor. researchgate.net The small dimensions of the reactor ensure rapid mixing and highly efficient heat transfer, which allows for precise temperature control and minimizes the risk of thermal runaway. acs.org This high level of control often leads to cleaner reactions and higher yields compared to batch processes. A patent describes a continuous flow method for synthesizing the related 4-fluoro-2-methoxy-5-nitroaniline, highlighting the industrial interest in this technology. google.com

Scale-Up Considerations and Optimization Studies

No specific scale-up or optimization studies for the continuous flow synthesis of this compound are available. However, the successful scale-up for its isomer provides a valuable case study. The process for synthesizing the acetylated precursor to 4-fluoro-2-methoxy-5-nitroaniline was scaled from a laboratory setting to a pilot plant. researchgate.net

This was achieved by increasing the flow rates and "sizing-up" the microreactor platform. The laboratory-scale process had a throughput of 25 mmol/h, which was successfully scaled up by a factor of 80 to a pilot-scale throughput of 2 mol/h (0.46 kg/h ). researchgate.net Notably, the high isolated yield was maintained during the scale-up, demonstrating the robustness and scalability of the continuous flow process. researchgate.net

Table 1: Example of Scale-Up Data for a Continuous Flow Nitration Process of a Related Isomer

| Parameter | Laboratory Scale | Pilot Scale |

| Throughput | 25 mmol/h | 2 mol/h |

| Isolated Yield | 82% | 83% |

| Scale-Up Factor | - | 80x |

This table illustrates the scalability of continuous flow synthesis for the related isomer, N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide, the precursor to 4-fluoro-2-methoxy-5-nitroaniline. researchgate.net

Chemical Reactivity and Transformation Studies of 3 Fluoro 2 Methoxy 4 Nitroaniline

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) on the 3-Fluoro-2-methoxy-4-nitroaniline ring is governed by the combined directing effects of its four substituents. The electron-donating amino and methoxy (B1213986) groups serve as powerful activators, while the electron-withdrawing nitro and fluoro groups act as deactivators. wikipedia.orglibretexts.org

Directing Effects of Substituents

The outcome of electrophilic substitution is determined by the cumulative influence of each group on the electron density of the two available carbons, C-5 and C-6. The amino (-NH2) and methoxy (-OCH3) groups are strong activating, ortho-, para-directors due to their ability to donate electron density through resonance. lkouniv.ac.inbyjus.com The fluorine (-F) atom is a deactivating ortho-, para-director, withdrawing electron density by induction but capable of donating through resonance. libretexts.org Conversely, the nitro (-NO2) group is a strong deactivating, meta-director due to both inductive and resonance electron withdrawal. scispace.comresearchgate.net

The directing influences of these groups are summarized in the table below.

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

| -NH2 | C-1 | +R >> -I | Strongly Activating | Ortho, Para |

| -OCH3 | C-2 | +R > -I | Strongly Activating | Ortho, Para |

| -F | C-3 | -I > +R | Weakly Deactivating | Ortho, Para |

| -NO2 | C-4 | -R, -I | Strongly Deactivating | Meta |

Data compiled from established principles of organic chemistry. wikipedia.orglibretexts.orgscispace.com

Regioselectivity and Reaction Control

The regioselectivity of an electrophilic attack on the two unsubstituted positions, C-5 and C-6, is a result of the competing directing effects.

Attack at C-5: This position is ortho to the nitro group and meta to the amino group. It is activated by the para-methoxy group.

Attack at C-6: This position is para to the amino group, meta to the methoxy group, meta to the fluoro group, and ortho to the nitro group.

The powerful activating and ortho-, para-directing nature of the amino group at C-1 is expected to be the dominant factor, strongly directing incoming electrophiles to the C-6 position. The fluoro and nitro groups also direct to the C-6 position (meta to their own positions). This consensus suggests that electrophilic substitution will occur preferentially at the C-6 position.

However, under the strongly acidic conditions often required for reactions like nitration, the amino group becomes protonated to form the anilinium ion (-NH3+). masterorganicchemistry.com This ion is a strong deactivating, meta-director. In this scenario, the directing effect would shift, potentially altering the reaction's outcome and favoring substitution at C-5, which is meta to the newly formed anilinium group. Control of the reaction's acidity is therefore crucial for determining the regiochemical outcome. rsc.org

Nucleophilic Aromatic Substitution Reactions

The presence of a strongly electron-withdrawing nitro group and a halogen substituent makes the aromatic ring susceptible to Nucleophilic Aromatic Substitution (SNAr). vapourtec.com This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. libretexts.orgmasterorganicchemistry.com

Reactivity at Fluorine and Nitro Positions

For an SNAr reaction to occur, an electron-withdrawing group must be positioned ortho or para to a suitable leaving group. youtube.com In this compound, the fluorine atom at C-3 is ortho to the strongly electron-withdrawing nitro group at C-4. This spatial arrangement significantly activates the C-3 carbon for nucleophilic attack, making the fluoride ion an excellent leaving group. The rate of displacement for halogens in SNAr reactions typically follows the order F > Cl > Br > I, reflecting the rate-determining step being the initial nucleophilic attack rather than the cleavage of the carbon-halogen bond. masterorganicchemistry.com

The nitro group itself is generally not displaced in SNAr reactions as it is a poor leaving group compared to halides. Therefore, nucleophilic attack will selectively occur at the C-3 position, leading to the substitution of the fluorine atom.

Impact of Aniline (B41778) Nucleophilicity

The aniline functional group possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. While it is theoretically possible for one molecule of this compound to act as a nucleophile toward another, this intermolecular reaction is generally unfavorable compared to reactions with stronger, externally added nucleophiles.

Reduction and Oxidation Chemistry

The nitro and amino groups are the primary sites for reduction and oxidation reactions in this compound.

The most predictable and common transformation is the selective reduction of the nitro group to a primary amine. This conversion is a fundamental reaction in the synthesis of aromatic diamines. A variety of reagents can achieve this chemoselectively, without affecting the other functional groups on the ring. wikipedia.orgorganic-chemistry.org The resulting product is 3-fluoro-2-methoxybenzene-1,4-diamine.

Common reagents for this selective reduction are listed in the table below.

| Reagent | Conditions | Notes |

| H2, Pd/C | Catalytic hydrogenation | Highly efficient but can sometimes cause dehalogenation. commonorganicchemistry.com |

| Fe, HCl or NH4Cl | Metal in acidic/neutral medium | A classic and cost-effective method. chemrxiv.org |

| SnCl2, HCl | Stannous chloride in acid | A mild reagent that tolerates many functional groups. commonorganicchemistry.com |

| Na2S2O4 | Sodium dithionite | Useful under neutral or basic conditions. |

Data compiled from established chemical synthesis literature. organic-chemistry.orgcommonorganicchemistry.comchemrxiv.org

Conversely, the aniline moiety is susceptible to oxidation. The outcome of oxidation reactions on anilines can be complex and highly dependent on the specific oxidizing agent and reaction conditions. umn.edu Possible products can range from nitroso compounds and azo compounds to complex polymeric materials (aniline tars). epa.govrsc.org Due to this high reactivity and potential for over-oxidation or degradation, protecting the amino group (e.g., by acetylation) is a common strategy before performing other transformations on the molecule, particularly under oxidative or strongly acidic conditions. libretexts.org

Selective Nitro Group Reduction to Amine

The reduction of the nitro group to a primary amine is a pivotal transformation, yielding a diamine derivative that serves as a precursor for various heterocyclic and polymeric structures. The challenge lies in achieving high selectivity, particularly in the presence of other reducible or sensitive functional groups. While specific studies on this compound are not extensively documented in publicly available literature, the selective reduction of nitro groups in analogous polysubstituted anilines is a well-established field.

Commonly employed methods for such selective reductions include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The choice of catalyst, solvent, and reaction conditions (temperature and pressure) is critical to prevent side reactions, such as hydrodefluorination. Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acidic media, also offer effective and often milder alternatives. The electronic environment of the nitro group in this compound, influenced by the adjacent methoxy and fluoro groups, would be a key determinant of the optimal reduction conditions.

Table 1: Common Reagents for Selective Nitro Group Reduction

| Reagent/Catalyst | Typical Conditions | Advantages | Potential Challenges |

| H₂, Pd/C | Methanol or Ethanol, RT-50°C, 1-5 atm H₂ | High efficiency, clean reaction | Potential for hydrodefluorination |

| SnCl₂·2H₂O | Concentrated HCl, Ethanol, Reflux | Mild conditions, good for lab scale | Stoichiometric amounts of tin salts |

| Fe/HCl or Fe/NH₄Cl | Water/Ethanol, Reflux | Inexpensive, effective | Requires acidic conditions, workup |

| Sodium Dithionite (Na₂S₂O₄) | Water/Methanol, Biphasic system | Mild, avoids strong acids | Can sometimes lead to over-reduction |

Oxidative Transformations

The oxidative transformation of this compound can lead to a variety of products, depending on the oxidant and reaction conditions. The primary amine group is generally susceptible to oxidation, which can yield nitroso, azoxy, or azo compounds. However, achieving selective oxidation in the presence of the electron-rich aromatic ring and the methoxy group can be challenging.

Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) would likely lead to the degradation of the aromatic ring. Milder and more selective oxidants are required to target the amine functionality specifically. Reagents such as dimethyldioxirane (DMDO) or peroxy acids (e.g., m-CPBA) could potentially oxidize the amine to the corresponding nitroso or nitro compound, although the existing nitro group complicates this transformation. The specific oxidative behavior of this compound remains an area for further investigation to fully characterize the potential synthetic pathways.

Derivatization and Functional Group Interconversions

The functional groups of this compound provide multiple handles for derivatization and interconversion, allowing for the synthesis of a wide range of novel compounds.

Amine-Based Derivatizations (e.g., acylation, diazotization)

The primary amine group is a versatile site for derivatization. Acylation , the reaction with acyl chlorides or anhydrides, proceeds readily to form the corresponding amides. For instance, reaction with acetyl chloride in the presence of a base would yield N-(3-fluoro-2-methoxy-4-nitrophenyl)acetamide. This transformation is often used to protect the amine group during subsequent reactions.

Diazotization , the reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid), would convert the amine group into a diazonium salt. This intermediate is highly reactive and can undergo a variety of subsequent reactions, known as Sandmeyer or Schiemann reactions, to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -F, -OH) onto the aromatic ring, replacing the original amino group. The stability of the diazonium salt of this compound would be influenced by the electronic effects of the other substituents on the ring.

Table 2: Potential Amine-Based Derivatizations

| Reaction | Reagents | Product Type |

| Acylation | Acetyl chloride, Pyridine | Amide |

| Sulfonylation | Toluenesulfonyl chloride, Base | Sulfonamide |

| Diazotization | NaNO₂, HCl, 0-5°C | Diazonium Salt |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine |

Transformations of the Methoxy and Nitro Groups

The methoxy and nitro groups also offer avenues for chemical modification, although these transformations often require more forcing conditions compared to reactions at the amine site.

The methoxy group is generally stable but can be cleaved to the corresponding phenol under harsh conditions, for example, using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). Such a transformation would significantly alter the electronic properties of the aromatic ring.

The nitro group , beyond its reduction to an amine, can participate in other transformations. For instance, nucleophilic aromatic substitution (SNAᵣ) of the nitro group itself is generally difficult but can be achieved with potent nucleophiles under specific conditions. More commonly, the nitro group acts as a powerful directing group for nucleophilic aromatic substitution of other leaving groups on the ring, though in this specific molecule, the fluoro atom is the most likely candidate for such a substitution.

Application As a Building Block in Complex Molecular Synthesis

Precursor in Heterocyclic Compound Synthesis

While direct literature on the application of 3-Fluoro-2-methoxy-4-nitroaniline in heterocyclic synthesis is emerging, the utility of its isomers and analogs is well-documented, suggesting a strong potential for its use in this field. For instance, the related compound 4-fluoro-2-methoxy-5-nitroaniline (B580436) is a crucial starting material in the synthesis of the kinase inhibitor Osimertinib, which features a complex heterocyclic core. google.com The synthesis of such molecules often involves the reduction of the nitro group to an amine, followed by cyclization reactions to form the heterocyclic ring system. The presence of the fluorine atom can enhance the biological activity and pharmacokinetic properties of the final molecule. Similarly, 2-fluoro-4-nitroaniline (B181687) serves as a precursor for the antibiotic candidate TBI-233, further highlighting the role of fluoronitroanilines in constructing medicinally relevant heterocyclic compounds. ossila.com

Scaffold for Advanced Organic Materials

The unique electronic properties conferred by the substituent groups on this compound make it an attractive scaffold for the development of advanced organic materials.

Substituted nitroanilines have a historical and ongoing importance in the dye and pigment industry. The isomer 2-methoxy-4-nitroaniline (B147289) is a known intermediate in the synthesis of azo dyes, most notably Pigment Yellow 74. nih.gov This class of pigments is valued for its vibrant color and stability. The synthesis typically involves the diazotization of the aniline's amino group, followed by coupling with a suitable aromatic partner. The specific substituents on the aniline (B41778) ring, such as the methoxy (B1213986) and nitro groups, are critical in determining the final color and properties of the dye. While specific applications of this compound in this area are not widely reported, its structural similarity to established dye precursors suggests its potential for creating novel colorants with unique properties imparted by the fluorine atom.

The development of functional polymers and conjugated systems for electronics and materials science is a rapidly advancing field. Fluorinated nitroanilines have shown promise as building blocks for these materials. For example, 2-fluoro-4-nitroaniline has been utilized to introduce specific defects into semiconducting single-walled carbon nanotubes (SWCNTs), a process that can tailor their optical and electronic properties. ossila.com Furthermore, this same compound has been used in the synthesis of anode materials for lithium-ion batteries. ossila.com These applications underscore the potential of this compound to serve as a monomer or functionalizing agent in the creation of new polymers and materials with tailored electronic and physical characteristics.

Intermediate in Agrochemical and Specialty Chemical Development

The synthesis of novel agrochemicals often relies on the use of versatile chemical intermediates that can be readily modified to create a range of analogs for activity screening.

While specific examples of this compound in commercial agrochemicals are not prevalent in public literature, the broader class of halogenated nitroanilines is of significant interest. The presence of a fluorine atom can often enhance the efficacy and metabolic stability of agrochemicals. The reactive sites on this compound allow for the systematic modification of its structure to produce a library of related compounds. These analogs can then be evaluated for their herbicidal, insecticidal, or fungicidal properties. The development of new agrochemicals is a data-intensive process, and the availability of versatile building blocks like this compound is critical for the discovery of new active ingredients.

Contributions to Pharmaceutical Intermediate Synthesis (non-clinical focus)

The role of substituted anilines as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) is well-established. The structural motifs present in this compound are found in a number of medicinally important compounds. A closely related isomer, 4-fluoro-2-methoxy-5-nitroaniline, is a key intermediate in the synthesis of Mereletinib, a potent kinase inhibitor under investigation for cancer treatment. chemicalbook.com It is also a pivotal starting material for Osimertinib, a drug used to treat non-small cell lung cancer. google.com The synthesis of these complex molecules relies on the predictable reactivity of the functional groups on the nitroaniline core. The presence of the fluorine atom is often a deliberate design element to improve drug-like properties.

The table below summarizes the applications of this compound and its related isomers in various fields of chemical synthesis.

| Application Area | Specific Use | Compound |

| Heterocyclic Synthesis | Precursor for Kinase Inhibitors | 4-Fluoro-2-methoxy-5-nitroaniline |

| Advanced Materials | Azo Dye Intermediate | 2-Methoxy-4-nitroaniline |

| SWCNT Functionalization | 2-Fluoro-4-nitroaniline | |

| Li-ion Battery Anode Material | 2-Fluoro-4-nitroaniline | |

| Pharmaceutical Synthesis | Intermediate for Mereletinib | 4-Fluoro-2-methoxy-5-nitroaniline |

| Intermediate for Osimertinib | 4-Fluoro-2-methoxy-5-nitroaniline | |

| Precursor for Antibiotic Candidates | 2-Fluoro-4-nitroaniline |

Strategic Utility in Drug Discovery Scaffolds (e.g., kinase inhibitors)

Kinases are a class of enzymes that play a critical role in cell signaling pathways by catalyzing the transfer of phosphate (B84403) groups to specific substrate molecules. acs.orged.ac.uk Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, which has made them a major focus of drug discovery efforts. acs.orged.ac.uk Small molecule kinase inhibitors have emerged as one of the most important classes of modern therapeutics, with dozens approved for clinical use. ed.ac.uknih.gov

Fluorinated building blocks are particularly sought after in drug design. nih.govossila.com The inclusion of fluorine can significantly alter a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacological profiles. ossila.com

While direct examples of this compound in approved drugs are not prevalent in publicly accessible literature, the strategic value of this substitution pattern is clearly demonstrated by its close isomer, 4-Fluoro-2-methoxy-5-nitroaniline . This isomer is a key intermediate in the synthesis of Osimertinib, a potent inhibitor of the epidermal growth factor receptor (EGFR) kinase used to treat specific types of non-small-cell lung cancer. google.com The synthesis of other kinase inhibitors also employs 4-fluoro-2-methoxy-5-nitroaniline, highlighting the utility of this scaffold. ed.ac.uk

The strategic importance of these aniline derivatives lies in the specific roles of each substituent:

The aniline nitrogen serves as a key nucleophile, enabling the coupling of the building block to an electrophilic core structure, often a heterocyclic ring system common in kinase inhibitors.

The nitro group is a powerful electron-withdrawing group that facilitates nucleophilic aromatic substitution (SNAr) reactions at other positions on the ring. Crucially, it also serves as a synthetic handle that can be reliably reduced to an amine, providing a new site for further chemical elaboration.

The fluoro group enhances the molecule's drug-like properties and can participate in specific binding interactions with the target protein. ossila.com

The methoxy group influences the electronic properties and orientation of reactions and can also form important interactions within the ATP-binding pocket of a target kinase.

The table below compares the properties of this compound with its strategically important isomer, 4-Fluoro-2-methoxy-5-nitroaniline.

| Property | This compound | 4-Fluoro-2-methoxy-5-nitroaniline |

| CAS Number | 1951445-06-9 | 1075705-01-9 |

| Molecular Formula | C₇H₇FN₂O₃ | C₇H₇FN₂O₃ |

| Molecular Weight | 186.14 g/mol | 186.14 g/mol |

| Appearance | Not specified | Solid |

| Key Application | Research Building Block | Intermediate for Osimertinib |

Data sourced from various chemical suppliers and databases. nih.govnih.gov

Methodologies for Integrating into Complex Drug Architectures

The integration of building blocks like this compound into complex drug molecules, such as kinase inhibitors, typically follows a well-defined series of chemical transformations. The synthetic route for kinase inhibitors often involves the construction of a core heterocyclic scaffold followed by the sequential addition of various side chains. The aniline building block is crucial for forming a key part of the final structure that often interacts directly with the "hinge" region of the kinase ATP-binding site.

Based on the synthesis of related kinase inhibitors, the following methodologies are commonly employed to incorporate substituted nitroaniline building blocks:

Nucleophilic Aromatic Substitution (SNAr): The primary method for attaching the aniline building block to the core scaffold is through an SNAr reaction. In this step, the nucleophilic aniline nitrogen attacks an electron-deficient aromatic ring, such as a 2,4-dichloropyrimidine, displacing a leaving group (e.g., a chloride atom). This reaction is often catalyzed by an acid, such as p-toluenesulfonic acid, and performed at elevated temperatures. ed.ac.uknih.gov

Reduction of the Nitro Group: Following the successful coupling of the aniline fragment, the nitro group is reduced to a primary amine. This transformation is a critical step, as it unmasks a new functional group for further elaboration. A common and efficient method for this reduction is the use of iron powder in the presence of an acid like acetic acid or a salt such as ammonium (B1175870) chloride. ed.ac.uk

Acylation of the New Amine: The newly formed amine is typically acylated to install a group that is essential for binding to the target kinase. For many EGFR inhibitors, this involves reacting the amine with acryloyl chloride to form an acrylamide (B121943) moiety. ed.ac.uk This group can then form a covalent bond with a cysteine residue in the kinase's active site, leading to potent and irreversible inhibition.

These methodologies demonstrate how the specific functional groups of this compound and its isomers are sequentially utilized to build up a complex and highly functionalized drug molecule from simpler starting materials.

Advanced Spectroscopic and Structural Elucidation Research

Vibrational Spectroscopy Applications (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of compounds. These methods provide a unique vibrational fingerprint based on the characteristic vibrations of chemical bonds.

While specific experimental FT-IR and Raman spectra for 3-Fluoro-2-methoxy-4-nitroaniline are not widely available in the public domain, the analysis of related isomers, such as 2-methoxy-4-nitroaniline (B147289), provides valuable insights into the expected vibrational modes. sigmaaldrich.comresearchgate.netscispace.comchemicalbook.comresearchgate.net For 2-methoxy-4-nitroaniline, FT-IR and FT-Raman spectra have been recorded and analyzed, often aided by quantum chemical calculations to assign the observed vibrational frequencies to specific modes of the molecule. sigmaaldrich.comscispace.com

These studies reveal characteristic vibrational bands for the amine (NH2), nitro (NO2), and methoxy (B1213986) (OCH3) functional groups, as well as the vibrations of the aromatic ring. For instance, the NH2 group typically exhibits symmetric and asymmetric stretching vibrations, while the NO2 group shows characteristic symmetric and asymmetric stretching modes. The C-O-C stretching of the methoxy group and the C-F stretching of the fluorine atom in this compound would also present distinct peaks.

The positions and shapes of these vibrational bands are sensitive to the molecule's conformation and the presence of intermolecular interactions, such as hydrogen bonding. In the solid state, intermolecular hydrogen bonds between the amino and nitro groups of adjacent molecules can cause significant shifts in the vibrational frequencies of these groups compared to their state in a non-polar solvent or the gas phase. Detailed analysis of these shifts allows for the elucidation of the molecular packing and hydrogen bonding network within the crystal lattice.

Table 1: Representative Vibrational Frequencies for Functional Groups in Nitroaniline Derivatives (Note: This table is illustrative and based on data for related compounds, as specific data for this compound is not available.)

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Amino (N-H) | Asymmetric Stretch | 3400 - 3500 |

| Symmetric Stretch | 3300 - 3400 | |

| Scissoring | 1590 - 1650 | |

| Nitro (N=O) | Asymmetric Stretch | 1500 - 1570 |

| Symmetric Stretch | 1300 - 1370 | |

| Methoxy (C-O) | Asymmetric C-O-C Stretch | 1230 - 1275 |

| Symmetric C-O-C Stretch | 1020 - 1075 | |

| Fluoro (C-F) | Stretch | 1000 - 1400 |

This table is for illustrative purposes and the exact wavenumbers for this compound may vary.

The synthesis of substituted nitroanilines can involve multiple steps, and in-situ vibrational spectroscopy can be a valuable process analytical technology (PAT) tool. By monitoring the reaction mixture in real-time using an FT-IR or Raman probe, it is possible to track the disappearance of reactants and the appearance of intermediates and the final product. This allows for the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, to improve yield and purity.

For the synthesis of related compounds like 4-fluoro-2-methoxy-5-nitroaniline (B580436), various synthetic routes have been described, including the nitration of protected aniline (B41778) derivatives. chemicalbook.comgoogle.com In-situ monitoring could be employed to follow the progress of such nitration and deprotection steps, providing critical kinetic and mechanistic data. However, specific studies on the in-situ monitoring of the synthesis of this compound are not currently available in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

While a complete, published NMR dataset for this compound is not readily found, the expected ¹H and ¹³C NMR spectra can be predicted based on its structure. The ¹H NMR spectrum would show distinct signals for the aromatic protons, the amino protons, and the methoxy protons. The coupling patterns between adjacent protons (spin-spin coupling) would provide information about their relative positions on the aromatic ring. The fluorine atom would also induce coupling with nearby protons, further aiding in the assignment of the signals.

¹³C NMR spectroscopy would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their electronic environment. For instance, the carbon atom attached to the electron-withdrawing nitro group would be shifted downfield, while carbons attached to the electron-donating amino and methoxy groups would be shifted upfield.

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning all proton and carbon signals, especially in complex molecules. COSY reveals proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows correlations between protons and carbons over two or three bonds. While specific multi-dimensional NMR studies on this compound have not been reported, these techniques would be essential for its complete structural confirmation.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is a prediction based on general principles and data for analogous compounds, as specific experimental data is not available.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 8.0 | 110 - 150 |

| NH₂ | 4.0 - 6.0 | - |

| OCH₃ | 3.8 - 4.2 | 55 - 65 |

| C-F | - | 150 - 170 (with J-coupling) |

| C-NO₂ | - | 140 - 160 |

| C-NH₂ | - | 140 - 150 |

| C-OCH₃ | - | 150 - 160 |

This table is for illustrative purposes. Actual chemical shifts and coupling constants would need to be determined experimentally.

Dynamic NMR (DNMR) is a specialized technique used to study the kinetics of processes that cause the exchange of atoms between different magnetic environments. In the case of this compound, DNMR could potentially be used to study the rotational barrier around the C-N bond of the amino group or the C-O bond of the methoxy group.

At low temperatures, the rotation around these bonds might be slow enough on the NMR timescale to give rise to separate signals for different conformers. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals and eventually a time-averaged spectrum. By analyzing the line shapes of the NMR signals at different temperatures, it is possible to determine the activation energy for the rotational barrier. There are currently no published dynamic NMR studies specifically for this compound.

X-Ray Crystallography and Solid-State Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction experiment can provide accurate bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions and crystal packing.

To date, a crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD). However, the crystal structures of related compounds, such as 2-methoxy-4-nitroaniline, have been determined. wikipedia.orgbldpharm.com These studies reveal that intermolecular hydrogen bonds between the amino and nitro groups play a significant role in the crystal packing, often leading to the formation of extended networks.

Single Crystal X-Ray Diffraction for Absolute Structure Determination

For this compound, obtaining a suitable single crystal would be the first critical step. If successful, SC-XRD analysis would unequivocally confirm the substitution pattern on the benzene (B151609) ring and reveal the conformation of the methoxy and nitro groups relative to the aromatic plane. The resulting crystallographic data would be essential for understanding the molecule's steric and electronic properties. While specific data for this compound is not publicly available, a hypothetical set of crystallographic parameters is presented in Table 1, based on typical values for similar organic molecules.

Table 1: Hypothetical Single Crystal X-Ray Diffraction Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 14.2 |

| c (Å) | 8.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 830.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.502 |

Note: This data is illustrative and not based on experimental results.

Hirshfeld Surface Analysis for Intermolecular Interactions

Complementing the structural data from SC-XRD, Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.goviucr.org This analysis maps the electron distribution of a molecule within its crystalline environment, providing insights into close contacts and the nature of intermolecular forces such as hydrogen bonds and van der Waals interactions. nih.govnih.gov

In the case of this compound, Hirshfeld analysis would be crucial for understanding how the fluorine, methoxy, nitro, and amino groups participate in crystal packing. The analysis would likely reveal the presence of N-H···O and C-H···O hydrogen bonds involving the amino and nitro groups, as well as potential F···H and other weak interactions. A hypothetical summary of the contributions of different intermolecular contacts to the Hirshfeld surface is provided in Table 2.

Table 2: Hypothetical Hirshfeld Surface Analysis Contact Contributions for this compound

| Intermolecular Contact | Hypothetical Contribution (%) |

|---|---|

| O···H/H···O | 45.2 |

| H···H | 25.8 |

| C···H/H···C | 10.5 |

| F···H/H···F | 8.3 |

| N···H/H···N | 5.1 |

| Other | 5.1 |

Note: This data is illustrative and not based on experimental results.

Mass Spectrometry for Mechanistic and Isotopic Studies

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for probing reaction mechanisms.

High-Resolution Mass Spectrometry (HRMS) in Reaction Profiling

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a molecule's elemental formula. nih.govwiley.com For this compound, HRMS would be used to confirm its molecular formula of C₇H₇FN₂O₃. Furthermore, when coupled with techniques like gas or liquid chromatography, HRMS can be used for reaction profiling, identifying intermediates, byproducts, and degradation products in chemical processes involving the target compound. The high mass accuracy of HRMS is critical in distinguishing between species with very similar nominal masses. nih.govnih.gov

Table 3: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass | Observed Mass (Hypothetical) |

|---|---|---|

| [M+H]⁺ | 187.0462 | 187.0465 |

| [M+Na]⁺ | 209.0281 | 209.0283 |

| [M-H]⁻ | 185.0323 | 185.0320 |

Note: This data is illustrative and not based on experimental results.

Isotopic Labeling Studies for Reaction Mechanism Delineation

Isotopic labeling is a powerful technique used to trace the fate of atoms through a chemical reaction, thereby elucidating the reaction mechanism. wikipedia.orgfiveable.menumberanalytics.com In studies involving this compound, specific atoms could be replaced with their stable isotopes (e.g., ¹³C, ¹⁵N, ²H, or ¹⁸O). youtube.compressbooks.pub For example, by synthesizing the compound with a ¹³C-labeled methoxy group, the role and transformation of this group in a subsequent reaction could be monitored by mass spectrometry or NMR spectroscopy. This approach provides unambiguous evidence for bond-forming and bond-breaking steps, which is essential for understanding and optimizing chemical transformations. numberanalytics.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides valuable information about the electronic structure and chromophoric properties of a molecule.

Investigation of Electronic Transitions and Chromophoric Properties

Ultraviolet-visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule. usc.edu For this compound, the presence of the nitro group (a strong electron-withdrawing group) and the amino and methoxy groups (electron-donating groups) in conjugation with the benzene ring is expected to give rise to characteristic absorption bands in the UV-Vis spectrum. researchgate.netresearchgate.net These bands correspond to π → π* and n → π* transitions. The position and intensity of these bands are sensitive to the solvent polarity and the electronic interplay between the substituents.

Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, can also provide insights into the molecule's photophysical properties. Many nitroaromatic compounds are known to be efficient fluorescence quenchers. rsc.orgsigmaaldrich.comresearchgate.net Investigating the fluorescence properties of this compound and its potential to quench the fluorescence of other molecules could reveal information about its excited state dynamics and intermolecular interactions in solution.

Table 4: Hypothetical Electronic Absorption Data for this compound in Methanol

| Transition | λmax (nm) (Hypothetical) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) (Hypothetical) |

|---|---|---|

| π → π* | 240 | 12,000 |

| n → π* | 385 | 4,500 |

Note: This data is illustrative and not based on experimental results.

Solvatochromic Behavior Studies

No published research data is currently available for the solvatochromic behavior of this compound.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

No published studies were identified that performed DFT calculations on 3-Fluoro-2-methoxy-4-nitroaniline. Consequently, data on its optimized geometry, conformational analysis, electronic structure, and molecular electrostatic potential is not available.

Non-Linear Optical (NLO) Properties Prediction and Analysis

There is no available research on the predicted or analyzed NLO properties of this compound.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, identifying the most likely pathways from reactants to products.

Transition State Analysis and Energy Barriers

At present, detailed computational studies elucidating the specific reaction mechanisms involving this compound, including transition state analysis and the calculation of energy barriers for its synthesis or subsequent reactions, are not extensively available in publicly accessible scientific literature. General principles of electrophilic aromatic substitution suggest that the formation of this molecule would involve the nitration of 3-fluoro-2-methoxyaniline. Computational analysis of such a reaction would typically involve locating the transition state structure for the addition of the nitronium ion (NO₂⁺) to the aromatic ring. The energy barrier would be the difference in energy between the reactants and this transition state. The regioselectivity of the nitration, leading to the nitro group at the C4 position, is directed by the activating methoxy (B1213986) group and the deactivating but ortho-, para-directing fluorine and amino groups. Theoretical calculations for similar systems, such as the nitration of substituted benzenes, have shown that the transition state leading to the σ-complex (the Wheland intermediate) is often the rate-determining step. nih.gov

Solvent Effects on Reaction Pathways (e.g., IEF-PCM)

The influence of solvents on reaction pathways can be significant, and computational models like the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM) are employed to simulate these effects. While specific IEF-PCM studies on this compound are not documented, research on related molecules like p-nitroaniline demonstrates that solvents can alter ground and excited state structures and affect electronic transitions. researchgate.netresearchgate.netchemrxiv.orgacs.orgpsu.edu For a molecule like this compound, a polar solvent would be expected to stabilize polar intermediates and transition states, potentially lowering the energy barriers of reaction pathways compared to the gas phase. The choice of solvent can thus influence both the rate and the outcome of a chemical reaction.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule.

Investigation of Intermolecular Hydrogen Bonding and Charge Transfer

While a specific NBO analysis of intermolecular interactions for this compound is not available, studies on analogous crystalline nitroanilines reveal the importance of hydrogen bonding. acs.org In a crystalline solid of this compound, it is expected that the amino group (-NH₂) would act as a hydrogen bond donor, and the oxygen atoms of the nitro group (-NO₂) and the methoxy group (-OCH₃) would act as acceptors. The fluorine atom could also participate in weaker hydrogen bonding interactions. nih.govnih.gov NBO analysis would quantify the strength of these N-H···O and potentially C-H···O or C-H···F hydrogen bonds by examining the delocalization of electron density from a filled lone pair NBO of the acceptor to an unfilled antibonding NBO of the donor. This analysis also reveals the extent of charge transfer between molecules in the crystal lattice.

Donor-Acceptor Interactions

Intramolecularly, this compound is a classic "push-pull" system. The amino (-NH₂) and methoxy (-OCH₃) groups are electron-donating (push), while the nitro group (-NO₂) is strongly electron-withdrawing (pull). The fluorine atom has a dual role, being inductively withdrawing but capable of donating electron density through resonance.

NBO analysis can quantify these donor-acceptor interactions by calculating the stabilization energies (E⁽²⁾) associated with the delocalization of electrons from the lone pairs of the nitrogen and oxygen atoms of the amino and methoxy groups into the antibonding orbitals of the aromatic ring and the nitro group. These interactions are fundamental to the molecule's electronic properties, including its color and nonlinear optical potential.

Table 1: Hypothetical NBO Analysis Data for Intramolecular Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E⁽²⁾ (kcal/mol) |

| LP(1) N₅ | π(C₁-C₆) | Value |

| LP(1) N₅ | π(C₂-C₃) | Value |

| LP(1) O₇ | π(C₁-C₂) | Value |

| π(C₁-C₆) | π(N₄-O₈) | Value |

| π(C₃-C₄) | π*(N₄-O₉) | Value |

Note: This table is hypothetical and for illustrative purposes only, as specific NBO analysis data for this compound is not available in the cited literature. The values would quantify the delocalization energies between the specified donor and acceptor orbitals.

Molecular Dynamics and Simulation

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and interactions with their environment. To date, specific molecular dynamics simulation studies focused on this compound have not been reported in the scientific literature. However, MD simulations have been applied to related systems, such as other aniline (B41778) derivatives and energetic materials, to understand properties like solvation, crystal packing, and mechanical behavior. researchgate.netnih.govacs.org A hypothetical MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) could reveal information about the solvation structure, the dynamics of hydrogen bonding between the solute and solvent, and the rotational freedom of the substituent groups. In the solid state, MD could be used to simulate crystal lattice dynamics and predict mechanical properties.

Conformational Dynamics in Different Environments

The conformational landscape of this compound is primarily dictated by the rotational barriers around the C-N (amino), C-O (methoxy), and C-N (nitro) bonds, as well as by the potential for intramolecular hydrogen bonding.

The planarity of the molecule is influenced by a delicate balance of steric and electronic effects. The strong electron-withdrawing nitro group at the para position and the electron-donating amino and methoxy groups create a significant push-pull system, which favors a planar conformation to maximize electronic conjugation. However, steric hindrance between the ortho-substituents (methoxy and fluoro) and the adjacent amino group can lead to deviations from planarity.

A key feature in the conformation of this compound is the likely formation of an intramolecular hydrogen bond between one of the amino group's hydrogen atoms and the oxygen atom of the methoxy group, or less likely, the fluorine atom. In related compounds like 2-methoxyaniline, this N-H···O interaction helps to stabilize a more planar structure. iucr.orgqub.ac.uk Similarly, studies on 2-fluoroaniline (B146934) suggest the presence of a weak N-H···F intramolecular hydrogen bond. unicamp.brumanitoba.ca In the target molecule, the N-H···O bond is expected to be the dominant intramolecular interaction due to the greater hydrogen bond acceptor strength of the methoxy oxygen compared to the fluorine atom. uni-siegen.dequora.com

The rotation of the nitro group is also a critical factor. Theoretical studies on substituted nitroanilines have shown that the rotational barrier of the nitro group can be significant, with values for 4-nitroaniline (B120555) derivatives being around 9 kcal/mol. wordpress.com This barrier is due to the strong resonance interaction between the nitro group and the aromatic ring.

The conformational dynamics can be expected to vary in different environments. In the gas phase or in non-polar solvents, intramolecular forces will dominate, leading to a relatively planar conformation stabilized by the N-H···O hydrogen bond. In polar, hydrogen-bond-accepting solvents, competition between intramolecular and intermolecular hydrogen bonding will occur.

Table 1: Predicted Dihedral Angles and Rotational Barriers for this compound in Vacuo (Theoretical)

| Parameter | Dihedral Angle (°) | Estimated Rotational Barrier (kcal/mol) | Basis of Estimation |

| C1-C2-N-H (Amino Group) | ~0-10 | ~5-7 | Inferred from studies on substituted anilines. nih.gov |

| C1-C2-O-CH3 (Methoxy Group) | ~0-15 | ~3-5 | Based on data for 2-methoxyaniline. qub.ac.ukescholarship.org |

| C3-C4-N-O (Nitro Group) | ~0-10 | ~8-10 | Based on data for 4-nitroaniline derivatives. wordpress.com |

This table presents theoretically inferred data based on computational studies of analogous compounds. Actual values for this compound may differ.

Interactions with Solvents or Substrates

The interaction of this compound with its environment is governed by the nature of its functional groups, which allow for a range of non-covalent interactions including hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

Interactions with Solvents:

In non-polar solvents such as cyclohexane (B81311) or toluene, the interactions will be primarily of the van der Waals type. The solubility in such solvents is expected to be influenced by the ability of the solvent to overcome the intermolecular forces in the solid state of the aniline.

In polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, strong dipole-dipole interactions will occur. Furthermore, these solvents can act as hydrogen bond acceptors, competing with the intramolecular N-H···O hydrogen bond and potentially leading to a mixture of conformations. semanticscholar.org

In polar protic solvents such as water or ethanol, the interactions are most complex. These solvents can act as both hydrogen bond donors and acceptors. The amino group of this compound can donate two hydrogen bonds, while the oxygen atoms of the methoxy and nitro groups, as well as the fluorine atom, can act as hydrogen bond acceptors. Theoretical studies on p-nitroaniline in aqueous solutions have shown that solvatochromic shifts are primarily influenced by Coulombic forces rather than specific hydrogen bonding patterns. researchgate.netacs.orgresearchgate.net However, the formation of a solvent shell around the molecule through hydrogen bonding is a critical factor in its solvation. The presence of the fluorine atom can also lead to weak hydrogen bonding with water molecules. mdpi.com

Interactions with Substrates:

The potential for this compound to interact with a substrate, such as a biological receptor or a metal surface, is high due to its array of functional groups.

Hydrogen Bonding: The amino group is a strong hydrogen bond donor. The nitro and methoxy oxygens are effective hydrogen bond acceptors. The fluorine atom can also participate as a weak hydrogen bond acceptor. nih.gov The relative strength of these interactions typically follows the order N-H···O > N-H···N > N-H···F. wordpress.comwikipedia.org

π-π Stacking: The electron-deficient nature of the aromatic ring, due to the powerful electron-withdrawing nitro group, makes it a candidate for π-π stacking interactions with electron-rich aromatic systems.

Coordination: The lone pair of electrons on the amino nitrogen and the oxygen atoms can potentially coordinate with metal ions.

Computational studies on similar molecules, such as 4-fluoro-2-methoxyaniline, have been used to understand their role in chemical reactions, where conformational effects and interactions with catalysts are critical. nih.gov The binding of related nitroaromatic compounds to enzyme active sites has also been explored computationally, highlighting the importance of hydrogen bonding and hydrophobic interactions.

Table 2: Predicted Interaction Energies for this compound with Model Solvents (Theoretical)

| Interaction Type | Model Solvent | Estimated Interaction Energy (kcal/mol) | Basis of Estimation |

| N-H···O (H-bond) | Water | -4 to -8 | General hydrogen bond strengths. uni-siegen.dewikipedia.org |

| C=O···H-O (H-bond) | Water | -3 to -5 | General hydrogen bond strengths. uni-siegen.dewikipedia.org |

| C-F···H-O (H-bond) | Water | -1 to -2 | Studies on fluorine hydrogen bonding. mdpi.comnih.gov |

| Dipole-Dipole | Acetone | -2 to -4 | Inferred from solvent effect studies. acs.org |

This table presents theoretically inferred data based on computational studies of analogous compounds and general principles of intermolecular interactions. Actual values will depend on the specific orientation and environment.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Routes

The synthesis of substituted anilines is a cornerstone of organic chemistry, providing building blocks for a vast array of more complex molecules. wisdomlib.org While classical methods for the synthesis of nitroanilines often involve the nitration of an aniline (B41778) precursor, research is continuously seeking more efficient, selective, and environmentally benign methodologies. chempanda.comwikipedia.org

Future synthetic strategies for 3-Fluoro-2-methoxy-4-nitroaniline could focus on:

Continuous Flow Reactors: The use of microchannel reactors for nitration reactions can offer superior control over reaction parameters, leading to higher yields and purity of the desired isomer. magritek.com This approach minimizes the formation of unwanted by-products, which is a common challenge in electrophilic aromatic substitution reactions.

Catalytic Methods: The development of novel catalytic systems for the regioselective functionalization of aromatic rings is a key area of research. This could involve transition metal-catalyzed C-H activation to introduce the nitro, fluoro, or methoxy (B1213986) groups at specific positions, offering a more direct and atom-economical synthesis. tohoku.ac.jp

Oxidation of Aryl Amines: An alternative to direct nitration is the oxidation of the corresponding amino group. Research into new oxidizing agents and conditions could provide milder and more selective pathways to nitroaromatic compounds. mdpi.com

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Continuous Flow Nitration | Enhanced safety, higher selectivity, improved heat and mass transfer. | Optimization of reactor design and reaction conditions for specific isomers. |

| Catalytic C-H Functionalization | High atom economy, direct synthesis from simple precursors. | Development of highly selective and robust catalysts. |

| Amine Oxidation | Alternative route, potentially milder conditions. | Discovery of new, efficient, and selective oxidizing agents. |

Development of Advanced Functional Materials Based on the Compound

Substituted nitroanilines are valuable precursors for a range of functional materials, including dyes, pigments, and materials with nonlinear optical (NLO) properties. bionity.comresearchgate.netresearchgate.net The specific substitution pattern of this compound makes it a promising candidate for the development of novel materials.

Azo Dyes: The amino group of this compound can be diazotized and coupled with various aromatic compounds to produce a new class of azo dyes. researchgate.net The presence of the fluoro and methoxy groups can be expected to modulate the color, fastness, and other properties of the resulting dyes.

Nonlinear Optical (NLO) Materials: Nitroaniline derivatives are known to exhibit significant NLO properties due to the presence of both electron-donating (amino, methoxy) and electron-withdrawing (nitro) groups, which create a large molecular dipole moment. researchgate.net Future research could involve the synthesis of derivatives of this compound and the investigation of their NLO properties for applications in optoelectronics.

Liquid Crystals: The introduction of specific substituents on an aromatic core can induce liquid crystalline behavior. Studies on other substituted azomethines have shown that the position of the nitro group can significantly influence the mesomorphic properties. nih.gov Derivatives of this compound could be synthesized and studied for their potential as novel liquid crystals.

Integration into Catalysis and Reaction Design

The catalytic reduction of nitroaromatic compounds is an important industrial process, as the resulting amines are valuable intermediates. nih.govtaylorandfrancis.com The nitro group of this compound can be selectively reduced to an amino group, opening up further synthetic possibilities.

Emerging trends in this area include:

Nanoparticle Catalysis: The use of metal nanoparticles as catalysts for the reduction of nitroanilines is a field of active research. nih.gov Future work could explore the use of novel nanoparticle systems for the efficient and selective reduction of this compound.

Photocatalysis: Visible-light-mediated photocatalysis offers a green and sustainable alternative for chemical transformations. taylorandfrancis.com The development of photocatalytic systems for the reduction of nitroaromatics or for other reactions involving this compound is a promising research direction.

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field. Designing organocatalysts for reactions involving the functional groups of this compound could lead to new and efficient synthetic methods.

Interdisciplinary Research with Material Science or Chemoinformatics

The intersection of chemistry with material science and chemoinformatics offers powerful tools for the design and prediction of the properties of new molecules and materials.

Material Science: The incorporation of this compound or its derivatives into polymers or metal-organic frameworks (MOFs) could lead to materials with tailored electronic, optical, or catalytic properties. The study of how the compound influences the bulk properties of the material is a key research question.

Chemoinformatics and Computational Studies: Chemoinformatics employs computational methods to analyze chemical data and predict the properties of compounds. wikipedia.org Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity or physical properties of derivatives of this compound. ijirset.com Density Functional Theory (DFT) calculations can provide insights into the molecular structure, electronic properties, and reactivity of the compound, guiding the design of new functional molecules. researchgate.netnih.gov Such computational studies can help in screening potential candidates for various applications before their synthesis, saving time and resources. nih.govresearchgate.netnih.gov

Q & A

Q. Purification :

- Recrystallization from ethanol/water mixtures (1:3 v/v) removes unreacted precursors.

- HPLC with a C18 column (acetonitrile/water gradient) confirms purity (>98%) and resolves nitro-group isomers .

Advanced: How do electronic effects of the fluoro, methoxy, and nitro groups influence reaction pathways in cross-coupling reactions?

Answer:

The substituents create a unique electronic landscape:

- Nitro group : Strong electron-withdrawing effect directs electrophilic attacks to the meta position relative to itself.

- Fluoro group : Moderately electron-withdrawing, stabilizes intermediates via inductive effects.

- Methoxy group : Electron-donating resonance effect competes with inductive withdrawal, complicating regioselectivity.

Q. Methodology :